molecular formula C22H22Cl2N2O B10867384 5-chloro-3-(4-chlorophenyl)-N-cyclohexyl-1-methyl-1H-indole-2-carboxamide

5-chloro-3-(4-chlorophenyl)-N-cyclohexyl-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10867384
M. Wt: 401.3 g/mol
InChI Key: SAGBCELFPGMMRD-UHFFFAOYSA-N
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Description

5-chloro-3-(4-chlorophenyl)-N-cyclohexyl-1-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class of organic compounds. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The specific conditions and reagents used can vary, but methanesulfonic acid (MsOH) in methanol (MeOH) is often employed .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(4-chlorophenyl)-N-cyclohexyl-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a hydrocarbon.

Scientific Research Applications

5-chloro-3-(4-chlorophenyl)-N-cyclohexyl-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-3-(4-chlorophenyl)-N-cyclohexyl-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-3-(4-chlorophenyl)-N-cyclohexyl-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of chloro, cyclohexyl, and indole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22Cl2N2O

Molecular Weight

401.3 g/mol

IUPAC Name

5-chloro-3-(4-chlorophenyl)-N-cyclohexyl-1-methylindole-2-carboxamide

InChI

InChI=1S/C22H22Cl2N2O/c1-26-19-12-11-16(24)13-18(19)20(14-7-9-15(23)10-8-14)21(26)22(27)25-17-5-3-2-4-6-17/h7-13,17H,2-6H2,1H3,(H,25,27)

InChI Key

SAGBCELFPGMMRD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)NC3CCCCC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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